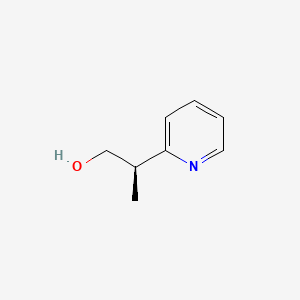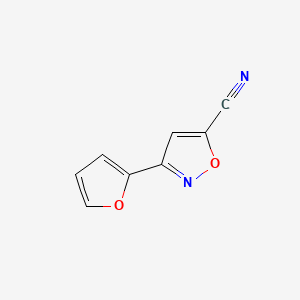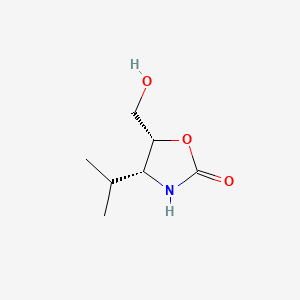
(2R)-2-pyridin-2-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-pyridin-2-ylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral molecule that can exist in two different forms, namely (R)- and (S)-. In
Mecanismo De Acción
The mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol can reduce inflammation and pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in lab experiments is its potential therapeutic applications in the treatment of various diseases. Another advantage is that this compound is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in humans.
Métodos De Síntesis
The synthesis of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol involves the reaction between pyridine-2-carboxaldehyde and (R)-(+)-1-phenylethylamine. This reaction is carried out in the presence of a catalyst, such as copper(II) triflate, in an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the desired ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol isomer.
Aplicaciones Científicas De Investigación
((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2R)-2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941146 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194228-34-7 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazabicyclo[4.2.0]oct-2-en-8-one,7-methyl-(9CI)](/img/no-structure.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)

![Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574665.png)
![1-[(2-Oxocyclohexyl)methyl]piperidine-2-thione](/img/structure/B574666.png)
![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B574668.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)
![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)